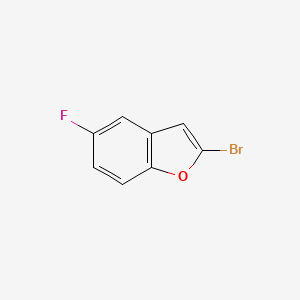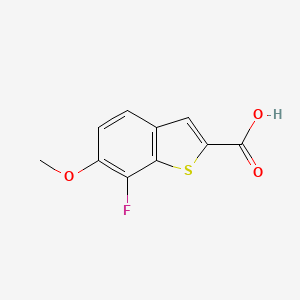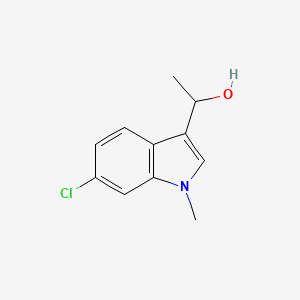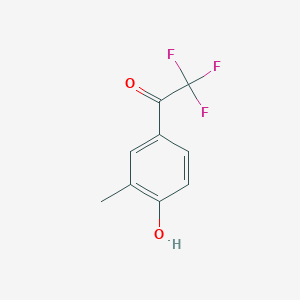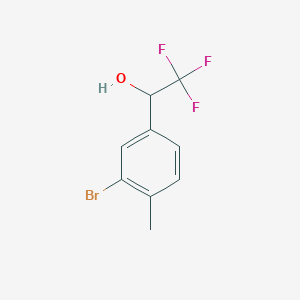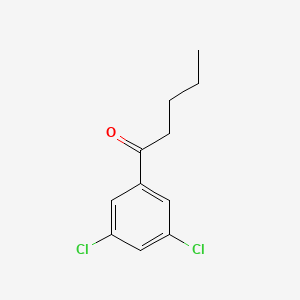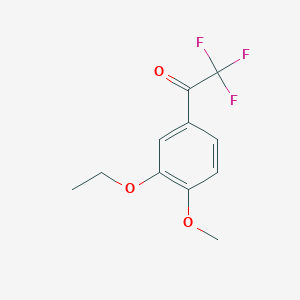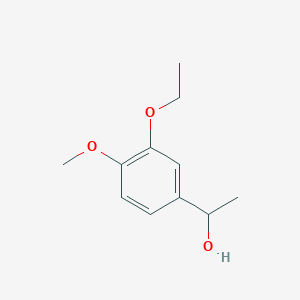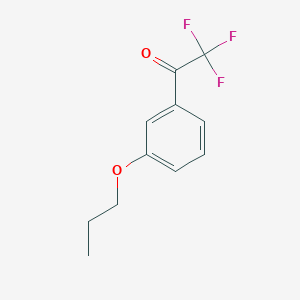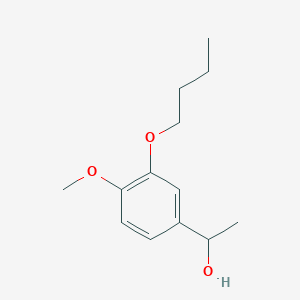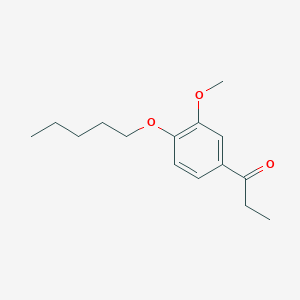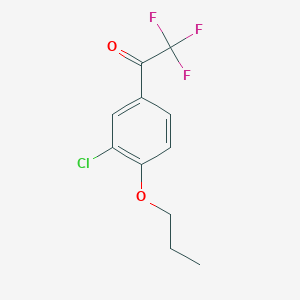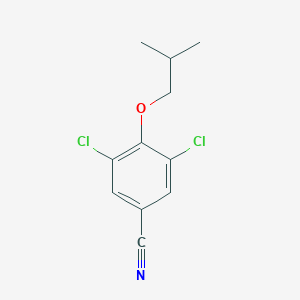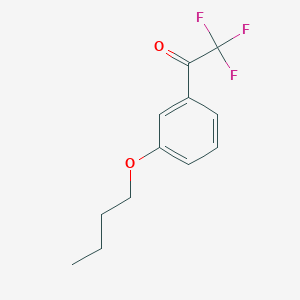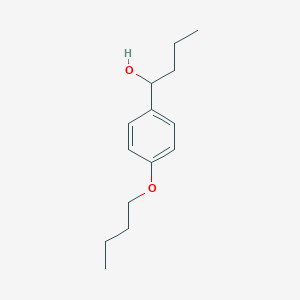
1-(4-Butoxyphenyl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Butoxyphenyl)butan-1-ol is an organic compound with the molecular formula C14H22O2. It is a member of the phenylbutanol family, characterized by a butoxy group attached to the phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Butoxyphenyl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-butoxybenzaldehyde with butylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions typically include:
Solvent: Anhydrous ether or tetrahydrofuran
Temperature: -78°C to room temperature
Reagents: 4-butoxybenzaldehyde, butylmagnesium bromide, water
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions, where the reagents are added in a controlled manner to ensure high yield and purity. The process may include:
Catalysts: Transition metal catalysts to enhance reaction efficiency
Purification: Distillation or recrystallization to obtain pure product
Chemical Reactions Analysis
Types of Reactions: 1-(4-Butoxyphenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to the corresponding alkane using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Thionyl chloride for conversion to alkyl chlorides
Major Products Formed:
Oxidation: 1-(4-Butoxyphenyl)butan-1-one
Reduction: 1-(4-Butoxyphenyl)butane
Substitution: 1-(4-Butoxyphenyl)butyl chloride
Scientific Research Applications
1-(4-Butoxyphenyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Butoxyphenyl)butan-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)butan-1-ol: Similar structure but with a methoxy group instead of a butoxy group.
1-(4-Ethoxyphenyl)butan-1-ol: Contains an ethoxy group instead of a butoxy group.
1-(4-Propoxyphenyl)butan-1-ol: Features a propoxy group instead of a butoxy group.
Uniqueness: 1-(4-Butoxyphenyl)butan-1-ol is unique due to its specific butoxy substitution, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific research and industrial applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-(4-butoxyphenyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-3-5-11-16-13-9-7-12(8-10-13)14(15)6-4-2/h7-10,14-15H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZFXAKQZJTNAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(CCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
